molecular formula C21H15FN2OS B387521 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 311787-96-9

2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Cat. No.: B387521
CAS No.: 311787-96-9
M. Wt: 362.4g/mol
InChI Key: YPXYUNKUPUBRAK-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C21H15FN2OS This compound is known for its unique structure, which includes a quinazolinone core substituted with a phenyl group and a 4-fluorobenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Fluorobenzylsulfanyl Moiety: The final step involves the nucleophilic substitution reaction of the quinazolinone derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
  • 2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one .

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXYUNKUPUBRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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